N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-ynamide
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Overview
Description
N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-ynamide is a complex organic compound characterized by a pyrrolidine ring substituted with a phenylethyl group and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-ynamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to facilitate the reaction. Purification of the final product is achieved through techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the nature of the substituents introduced .
Scientific Research Applications
N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with varying substituents, such as:
- N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-ynamide analogs with different alkyl or aryl groups.
- Pyrrolidine derivatives with different functional groups, such as hydroxyl or amino groups .
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring, a phenylethyl group, and a but-2-ynamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-6-16(20)18-12-15-11-17(21)19(13-15)10-9-14-7-4-3-5-8-14/h3-5,7-8,15H,9-13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGDEQJZWRBMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CC(=O)N(C1)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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